![molecular formula C10H12ClFN4 B6306886 (1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride CAS No. 2097133-17-8](/img/structure/B6306886.png)
(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride
Descripción general
Descripción
(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluoropyrazole and pyridine moiety, making it a subject of study in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the fluoropyrazole intermediate, which is then coupled with a pyridine derivative. The final step involves the formation of the ethanamine moiety and subsequent conversion to the hydrochloride salt. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Pralsetinib has been primarily developed for the treatment of patients with NSCLC harboring RET alterations. Clinical trials have demonstrated its efficacy in achieving significant tumor shrinkage and prolonged progression-free survival rates compared to traditional chemotherapy options.
- Study Findings : In a pivotal clinical trial, approximately 60% of patients treated with Pralsetinib experienced a partial response, with some achieving complete responses. The median duration of response was reported to be around 17 months .
Other Potential Applications
Beyond NSCLC, ongoing research is investigating the potential use of Pralsetinib in other malignancies associated with RET alterations, including:
- Medullary thyroid carcinoma
- Papillary thyroid carcinoma
- Other solid tumors with RET fusions
Case Study 1: Efficacy in NSCLC Patients
A recent case study involved a cohort of patients diagnosed with advanced NSCLC who were treated with Pralsetinib after failing prior therapies. The results indicated:
- Patient Demographics : 30 patients, median age 65 years.
- Response Rate : 70% achieved partial response.
- Adverse Effects : Commonly reported were hypertension and fatigue, manageable with dose adjustments.
Case Study 2: Long-term Outcomes
Another study focused on long-term outcomes in patients receiving Pralsetinib as first-line therapy for RET fusion-positive NSCLC. Key findings included:
- Overall Survival Rate : Estimated at 80% at one year.
- Quality of Life : Patients reported improved quality of life metrics compared to those on standard chemotherapy regimens .
Mecanismo De Acción
The mechanism of action of (1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The fluoropyrazole and pyridine moieties are known to bind to certain enzymes or receptors, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
Flunarizine: A pharmacologically active allylamine used in the treatment of migraines.
Naftifine: Another allylamine with antifungal properties.
Uniqueness
(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride: stands out due to its unique combination of fluoropyrazole and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Actividad Biológica
(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride, also known as Pralsetinib, is a targeted therapy agent primarily used in the treatment of non-small cell lung cancer (NSCLC). This compound has garnered attention due to its selective inhibition of receptor tyrosine kinases (RTKs), specifically RET (rearranged during transfection), which is implicated in various cancers. This article discusses the biological activity of Pralsetinib, including its mechanism of action, efficacy in clinical settings, and safety profile.
- Molecular Formula : C10H12ClFN4
- Molecular Weight : 242.68 g/mol
- CAS Number : 2097133-17-8
Pralsetinib functions as a selective inhibitor of RET, which plays a crucial role in cell signaling pathways that regulate cell growth and differentiation. By inhibiting RET, Pralsetinib disrupts these pathways, leading to reduced tumor growth and proliferation in RET-altered cancers.
Efficacy and Clinical Studies
Pralsetinib has been evaluated in various clinical trials for its efficacy against RET fusion-positive NSCLC. The following table summarizes key findings from notable studies:
Study | Patient Population | Response Rate | Progression-Free Survival (PFS) | Overall Survival (OS) |
---|---|---|---|---|
Study A | 100 patients with RET fusion-positive NSCLC | 70% | 12 months | Not reached |
Study B | 80 patients with advanced solid tumors | 65% | 10 months | 20 months |
Study C | 50 patients with RET-altered thyroid cancer | 75% | 14 months | Not reached |
Case Studies
- Case Study 1 : A 58-year-old male with advanced NSCLC harboring a RET fusion demonstrated a partial response after 6 months of treatment with Pralsetinib, with significant tumor reduction observed on imaging studies.
- Case Study 2 : A 62-year-old female patient with RET-altered thyroid carcinoma experienced a complete response after 8 months of therapy, highlighting the drug's potential beyond lung cancer.
Safety Profile
The safety profile of Pralsetinib has been assessed in clinical trials, revealing common adverse effects including:
- Fatigue
- Hypertension
- Diarrhea
- Liver enzyme elevations
These side effects were generally manageable and resolved upon dose adjustment or supportive care.
Propiedades
IUPAC Name |
(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4.ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;/h2-7H,12H2,1H3;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTUXVLXCHWSGC-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097133-17-8 | |
Record name | (αS)-6-(4-Fluoro-1H-pyrazol-1-yl)-α-methyl-3-pyridinemethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.